molecular formula C17H17N5O2 B2502758 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2034264-09-8

3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2502758
CAS No.: 2034264-09-8
M. Wt: 323.356
InChI Key: DCTFLAOWJOBUTM-UHFFFAOYSA-N
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Description

3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one is an organic compound featuring a complex fused ring system. This chemical structure combines a pyrazolopyrazine core with a quinazolinone moiety, reflecting significant potential in various chemical and biological contexts. Given its structural complexity, this compound can be a subject of interest for synthetic chemists and researchers exploring novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of 3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis protocols:

  • Formation of Pyrazolopyrazine Core: Starting with suitable substituted pyrazine derivatives, a series of cyclization reactions under controlled temperature and pH conditions leads to the formation of the dihydropyrazolopyrazine structure.

  • Addition of the Oxopropyl Side Chain:

  • Quinazolinone Assembly: The final stage includes a condensation reaction between the intermediate product and an anthranilic acid derivative to form the quinazolinone ring, completed under reflux conditions with acidic or basic catalysts to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, optimization of these synthetic steps involves:

  • Use of continuous flow reactors to ensure consistent reaction conditions.

  • Implementation of green chemistry principles to minimize waste and environmental impact.

  • Automation and real-time monitoring to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation to introduce oxygen functionalities at specific positions on the ring structures, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Selective reduction of the quinazolinone or pyrazolopyrazine rings can be achieved using hydride donors like lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Halogens (e.g., chlorine, bromine), nitro groups (NO2).

Major Products Formed

The reactions typically yield derivatives with varied functional groups, enhancing the compound's chemical diversity and potential biological activity.

Scientific Research Applications

3-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)quinazolin-4(3H)-one has shown promise in:

  • Chemistry: As a precursor for more complex organic molecules and materials.

  • Biology: For studying protein-ligand interactions, given its potential to bind to various biological targets.

  • Medicine: As a scaffold for developing new pharmaceuticals, particularly in anti-cancer and anti-inflammatory research.

  • Industry: Used in the synthesis of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: It interacts with specific enzymes or receptors in biological systems, potentially inhibiting or activating them.

  • Pathways Involved: It may influence signaling pathways associated with cell growth, apoptosis, or inflammation, depending on its interaction with target proteins.

Comparison with Similar Compounds

Compared to other quinazolinone and pyrazolopyrazine derivatives, this compound stands out due to:

  • Structural Complexity: The combination of these two ring systems is relatively rare, providing unique binding properties and reactivity.

  • Chemical Versatility: Its diverse functional groups make it suitable for various chemical modifications, enhancing its applicability in research and industry.

List of Similar Compounds

  • 4(3H)-Quinazolinone derivatives

  • 6,7-Dihydropyrazolo[1,5-a]pyrazine analogs

  • Substituted quinazolines and pyrazolopyrazines with similar core structures

Properties

IUPAC Name

3-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-16(20-9-10-22-13(11-20)5-7-19-22)6-8-21-12-18-15-4-2-1-3-14(15)17(21)24/h1-5,7,12H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTFLAOWJOBUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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